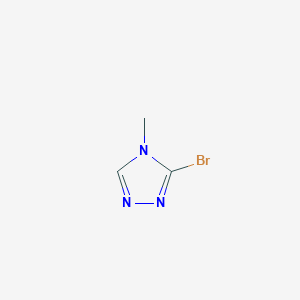

3-bromo-4-methyl-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-bromo-4-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3/c1-7-2-5-6-3(7)4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMVKLCRJYMSGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168194 | |

| Record name | 4H-1,2,4-Triazole, 3-bromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16681-73-5 | |

| Record name | 4H-1,2,4-Triazole, 3-bromo-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1,2,4-Triazole, 3-bromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-methyl-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 3-bromo-4-methyl-4H-1,2,4-triazole

An In-depth Technical Guide to the Synthesis and Characterization of 3-bromo-4-methyl-4H-1,2,4-triazole

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the , a valuable heterocyclic building block. The narrative emphasizes the causal relationships behind experimental choices, ensuring that the described protocols are self-validating through rigorous analytical confirmation. This document is intended for researchers, chemists, and professionals in drug development who require a reliable and well-elucidated pathway to this important chemical entity.

Introduction and Strategic Overview

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and agrochemical development, appearing in numerous marketed drugs and bioactive compounds.[1] The targeted molecule, this compound (IUPAC Name: 3-bromo-4-methyl-1,2,4-triazole[2]), offers a strategically functionalized core. The bromine atom at the 3-position serves as a versatile handle for further elaboration via cross-coupling reactions, while the N4-methyl group provides specific steric and electronic properties, often crucial for modulating biological activity.

The synthetic strategy outlined herein is a two-step process designed for reliability and scalability. It begins with the conversion of a readily available amino-triazole to a bromo-triazole via a Sandmeyer reaction, followed by a regioselective N-methylation. This approach is predicated on well-established and robust chemical transformations.

Synthetic Workflow and Rationale

The chosen synthetic pathway involves two distinct stages:

-

Bromination via Sandmeyer Reaction: This classic transformation is highly effective for converting aromatic and heteroaromatic primary amines into halides.[3][4] It proceeds through a diazonium salt intermediate, which is then displaced by a bromide nucleophile, catalyzed by copper(I) bromide.[5] This method is superior to direct bromination of the triazole ring, which can be less selective and require harsher conditions.

-

N-Methylation: The alkylation of the 1,2,4-triazole ring is a critical step where regioselectivity must be carefully considered. The unsubstituted 3-bromo-1H-1,2,4-triazole exists in tautomeric forms, and alkylation can potentially occur at the N1 or N4 positions, leading to isomeric products.[6][7] Our protocol addresses this challenge, followed by purification to isolate the desired 4-methyl isomer.

The overall synthetic logic is visualized in the diagram below.

Detailed Experimental Protocols

Safety Precaution: All operations must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Diazonium salts are potentially explosive when isolated and dry; they should be kept in solution and used immediately.

Step 1: Synthesis of 3-Bromo-1H-1,2,4-triazole

This procedure is adapted from established Sandmeyer reaction principles for heterocyclic amines.[8][9]

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

|---|---|---|---|---|

| 3-Amino-1,2,4-triazole | C₂H₄N₄ | 84.08 | 8.41 g | 0.10 |

| Hydrobromic acid | HBr (48%) | 80.91 | 40 mL | ~0.35 |

| Sodium nitrite | NaNO₂ | 69.00 | 7.25 g | 0.105 |

| Copper(I) bromide | CuBr | 143.45 | 15.8 g | 0.11 |

| Deionized water | H₂O | 18.02 | As needed | - |

Procedure:

-

Diazonium Salt Formation:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-amino-1,2,4-triazole (0.10 mol) in 60 mL of deionized water.

-

Cool the suspension to 0 °C in an ice-salt bath.

-

Slowly add 48% hydrobromic acid (40 mL) while maintaining the temperature between 0 and 5 °C. Stir until a clear solution is obtained.

-

Dissolve sodium nitrite (0.105 mol) in 20 mL of cold water. Add this solution dropwise to the triazole solution over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C. Use this solution immediately in the next step.

-

-

Sandmeyer Reaction:

-

In a separate 500 mL flask, dissolve copper(I) bromide (0.11 mol) in 48% hydrobromic acid (20 mL) with gentle warming. Cool the solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature. The crude product may precipitate.

-

Neutralize the mixture carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude 3-bromo-1H-1,2,4-triazole.[10]

-

Recrystallize the crude solid from an ethanol/water mixture to obtain the pure product.

-

Step 2: Synthesis of this compound

The methylation of 1,2,4-triazoles can yield a mixture of N1 and N4 isomers, whose ratio depends on the reaction conditions. The use of a polar aprotic solvent like acetone and a base like potassium carbonate generally provides a separable mixture.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

|---|---|---|---|---|

| 3-Bromo-1H-1,2,4-triazole | C₂H₂BrN₃ | 147.96 | 7.40 g | 0.05 |

| Methyl iodide | CH₃I | 141.94 | 7.80 g (3.4 mL) | 0.055 |

| Potassium carbonate | K₂CO₃ | 138.21 | 10.37 g | 0.075 |

| Acetone | C₃H₆O | 58.08 | 150 mL | - |

Procedure:

-

Reaction Setup:

-

To a 250 mL round-bottom flask, add 3-bromo-1H-1,2,4-triazole (0.05 mol), anhydrous potassium carbonate (0.075 mol), and acetone (150 mL).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

-

Methylation:

-

Add methyl iodide (0.055 mol) dropwise to the suspension.

-

Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with additional acetone.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude solid containing a mixture of this compound and 3-bromo-1-methyl-1H-1,2,4-triazole.[11]

-

The isomers are separable by silica gel column chromatography. Use a gradient elution system, starting with hexane/ethyl acetate (e.g., 4:1) and gradually increasing the polarity. The 4-methyl isomer is typically more polar than the 1-methyl isomer.

-

Combine the fractions containing the pure desired product (identified by TLC) and remove the solvent to yield this compound as a solid.

-

Characterization and Data Interpretation

Rigorous characterization is essential to confirm the identity, structure, and purity of the final product. The combination of spectroscopic methods provides a self-validating system of proof.

Expected Analytical Data

The following table summarizes the expected data for this compound.

| Property | Expected Value/Observation | Rationale |

| Molecular Formula | C₃H₄BrN₃ | Confirmed by elemental analysis and HRMS.[2] |

| Molecular Weight | 161.99 g/mol | Calculated from the molecular formula.[2] |

| Appearance | White to off-white solid | Typical for small heterocyclic compounds. |

| ¹H NMR | δ ~8.5-8.8 ppm (s, 1H, C5-H)δ ~3.6-3.9 ppm (s, 3H, N-CH₃) | The C5-H proton is deshielded by the aromatic ring and adjacent nitrogen atoms. The N-methyl signal is a characteristic singlet. The absence of coupling confirms the substitution pattern. |

| ¹³C NMR | δ ~145-150 ppm (C5)δ ~135-140 ppm (C3-Br)δ ~30-35 ppm (N-CH₃) | The carbon attached to bromine (C3) appears at a distinct chemical shift. The C5 signal is also in the aromatic region. The methyl carbon is found in the aliphatic region.[12] |

| Mass Spec. (EI/ESI) | M⁺ at m/z 161/163 (1:1 ratio) | The characteristic isotopic signature of one bromine atom (⁷⁹Br and ⁸¹Br) provides definitive evidence of its presence.[13] |

| IR Spectroscopy | ~3100-3150 cm⁻¹ (C-H stretch, aromatic)~2950-3000 cm⁻¹ (C-H stretch, methyl)~1500-1600 cm⁻¹ (C=N, N=N ring stretches)~1400-1450 cm⁻¹ (C-N stretch) | These absorption bands are characteristic of the functional groups and the triazole ring structure.[14][15] |

Interpretation Notes:

-

Distinguishing Isomers: The key to confirming the synthesis of the 4-methyl isomer over the 1-methyl isomer lies in ¹H and ¹³C NMR. The chemical shift of the C5-H proton and the N-methyl group will be different for each isomer due to the different electronic environments. A comparative analysis with the spectra of the isolated side-product or literature data for 1-alkyl-1,2,4-triazoles is definitive.[11][16]

-

Purity Assessment: The absence of impurity signals in the ¹H NMR spectrum and a sharp melting point are strong indicators of high purity.

Conclusion

This guide has detailed a robust and verifiable two-step synthesis of this compound. By employing a Sandmeyer reaction followed by a carefully controlled N-methylation, the target compound can be obtained in good yield and high purity. The provided characterization data and interpretation framework serve as a self-validating system to ensure the structural integrity of the final product. This methodology provides a reliable foundation for researchers requiring this versatile building block for applications in medicinal chemistry and materials science.

References

-

Cowden, C. J., & Davies, A. J. (2000). An investigation into the alkylation of 1,2,4-triazole. Tetrahedron Letters. 1

-

Shreeve, J. M., et al. (2002). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. The Journal of Organic Chemistry, 67(26), 9340-9345. 16

-

Huisman, M., et al. (2010). Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles. Synthesis. 17

-

Holm, A., & Straub, T. (2010). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Phosphorus, Sulfur, and Silicon and the Related Elements. 6

-

Bulger, P. G., et al. (2000). An Investigation into the Alkylation of 1,2,4-Triazole. Tetrahedron Letters. 7

-

PubChem. (n.d.). 4H-1,2,4-Triazole, 3-bromo-4-methyl-. PubChem Compound Database.

-

Wikipedia. (n.d.). Sandmeyer reaction.

-

Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

-

Shafi, S., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

-

Royal Society of Chemistry. (n.d.). Table of Contents.

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

-

PubChemLite. (n.d.). This compound.

-

AChemBlock. (n.d.). This compound 97%.

-

Gucky, T., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules.

-

International Journal of Science and Research. (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article.

-

Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

-

ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds.

-

Apollo Scientific. (n.d.). 3-Bromo-1H-1,2,4-triazole.

-

Santa Cruz Biotechnology. (n.d.). 3-Bromo-1H-1,2,4-triazole.

-

International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING.

-

Sigma-Aldrich. (n.d.). 3-Bromo-1-methyl-1H-1,2,4-triazole.

-

ChemicalBook. (n.d.). 1,2,4-Triazole(288-88-0) 13C NMR spectrum.

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole.

Sources

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. 4H-1,2,4-Triazole, 3-bromo-4-methyl- | C3H4BrN3 | CID 140122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. scbt.com [scbt.com]

- 11. 3-Bromo-1-methyl-1H-1,2,4-triazole AldrichCPR 56616-91-2 [sigmaaldrich.com]

- 12. 1,2,4-Triazole(288-88-0) 13C NMR spectrum [chemicalbook.com]

- 13. PubChemLite - this compound (C3H4BrN3) [pubchemlite.lcsb.uni.lu]

- 14. ijsr.net [ijsr.net]

- 15. researchgate.net [researchgate.net]

- 16. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-bromo-4-methyl-4H-1,2,4-triazole

Foreword: Navigating the Landscape of a Versatile Heterocycle

To the researchers, scientists, and drug development professionals who drive innovation, this guide offers a comprehensive exploration of 3-bromo-4-methyl-4H-1,2,4-triazole. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant molecules.[1][2] This particular derivative, functionalized with a bromine atom at the 3-position and a methyl group at the 4-position, represents a key building block for the synthesis of novel compounds with diverse therapeutic potential. While detailed experimental data for this specific molecule is not extensively documented in peer-reviewed literature, this guide synthesizes available information, draws upon established principles of heterocyclic chemistry, and provides expert insights to illuminate its physicochemical properties and synthetic utility.

Molecular Identity and Core Physicochemical Characteristics

This compound is a five-membered aromatic heterocycle containing three nitrogen atoms. The strategic placement of the bromo and methyl substituents significantly influences its electronic properties and reactivity, making it a valuable synthon in organic synthesis.

Structural and Identification Parameters

A clear identification of the molecule is paramount for any scientific endeavor. The key identifiers for this compound are summarized in the table below.

| Parameter | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 16681-73-5 | [3] |

| Molecular Formula | C₃H₄BrN₃ | [3] |

| Molecular Weight | 161.99 g/mol | [3] |

| SMILES | CN1C=NN=C1Br | [3] |

| InChI | InChI=1S/C3H4BrN3/c1-7-2-5-6-3(7)4/h2H,1H3 | [3] |

Predicted Physicochemical Properties

| Property | Predicted Value |

| XLogP3-AA | 0.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 0 |

| Exact Mass | 160.95886 g/mol |

| Monoisotopic Mass | 160.95886 g/mol |

| Topological Polar Surface Area | 30.7 Ų |

| Heavy Atom Count | 7 |

These properties are computationally generated and provide a theoretical baseline for experimental design.

Synthesis and Spectroscopic Elucidation: A Proposed Pathway

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, based on established methodologies for the synthesis of analogous 1,2,4-triazoles, a plausible synthetic route can be proposed. This hypothetical pathway serves as a foundational blueprint for researchers aiming to prepare this compound.

Proposed Synthetic Protocol

The synthesis can be envisioned as a two-step process starting from commercially available reagents. The causality behind this proposed pathway lies in the well-documented reactivity of the 1,2,4-triazole ring system.

Step 1: Synthesis of 4-methyl-4H-1,2,4-triazole (Precursor)

The precursor, 4-methyl-4H-1,2,4-triazole, can be synthesized via the cyclocondensation of N,N'-diformylhydrazine with methylamine. This is a common and effective method for the formation of the 4-substituted 1,2,4-triazole ring.[4][5]

-

Methodology:

-

To a solution of N,N'-diformylhydrazine in a suitable solvent (e.g., ethanol), add methylamine (as a solution in a compatible solvent or as a gas).

-

The reaction mixture is heated under reflux for a specified period, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization or column chromatography, to yield pure 4-methyl-4H-1,2,4-triazole.

-

Step 2: Bromination of 4-methyl-4H-1,2,4-triazole

The 1,2,4-triazole ring is susceptible to electrophilic halogenation. The C-3 position is electronically favored for substitution.

-

Methodology:

-

Dissolve the synthesized 4-methyl-4H-1,2,4-triazole in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, to the solution at a controlled temperature (typically room temperature or slightly below).[6]

-

The reaction is stirred until completion, as indicated by TLC analysis.

-

The reaction mixture is then worked up, which may involve quenching with a reducing agent (e.g., sodium thiosulfate solution) if elemental bromine is used, followed by extraction with an organic solvent.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated.

-

The resulting crude this compound is purified by recrystallization or column chromatography.

-

Diagrammatic Representation of the Proposed Synthesis:

Caption: Proposed two-step synthesis of this compound.

Expected Spectroscopic Signature

While actual spectra are not publicly available, the expected NMR and IR data can be predicted based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

A singlet for the C5-H proton of the triazole ring, expected to be in the downfield region (δ 8.0-9.0 ppm) due to the aromatic and electron-withdrawing nature of the ring.

-

A singlet for the N-methyl protons (N-CH₃), anticipated to appear in the range of δ 3.5-4.5 ppm.

-

-

¹³C NMR:

-

A signal for the C3 carbon, which is attached to the bromine atom. This carbon is expected to be significantly deshielded and appear in the range of δ 140-150 ppm.

-

A signal for the C5 carbon, which is attached to a hydrogen atom. This signal is expected in the aromatic region, likely between δ 145-155 ppm.

-

A signal for the N-methyl carbon (N-CH₃), which would appear in the aliphatic region, typically between δ 30-40 ppm.

-

Infrared (IR) Spectroscopy:

-

C-H stretching: Aromatic C-H stretching vibrations are expected around 3100-3000 cm⁻¹.

-

C=N stretching: The C=N stretching vibrations of the triazole ring are typically observed in the region of 1650-1500 cm⁻¹.

-

C-N stretching: C-N stretching bands are expected in the 1350-1250 cm⁻¹ region.

-

C-Br stretching: A characteristic C-Br stretching vibration should be present in the fingerprint region, typically below 700 cm⁻¹.

Reactivity and Synthetic Utility: A Gateway to Novel Scaffolds

The bromine atom at the C3 position of this compound is the key to its synthetic versatility, making it an excellent substrate for various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8][9][10][11][12] This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 3-position of the triazole ring, thereby enabling the construction of diverse molecular libraries for drug discovery.

Illustrative Suzuki-Miyaura Coupling Workflow:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Considerations for Suzuki-Miyaura Coupling:

-

Catalyst Selection: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ being a common choice. The selection of the ligand is crucial for optimizing the reaction yield and scope.

-

Base: An inorganic base such as potassium carbonate or cesium carbonate is required to activate the boronic acid for transmetalation.

-

Solvent System: A two-phase solvent system, often a mixture of an organic solvent like toluene or dioxane and an aqueous solution of the base, is typically used.

-

Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures.

The ability to perform such transformations highlights the value of this compound as a versatile intermediate for accessing a wide array of C3-functionalized 1,2,4-triazoles, which are prevalent in many biologically active compounds.[2][13]

Applications in Drug Discovery and Medicinal Chemistry

The 1,2,4-triazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets.[2] Its physicochemical properties, including its polarity and hydrogen bonding capabilities, contribute to favorable pharmacokinetic profiles.

The introduction of substituents at the C3 position, facilitated by the bromo-functionality of the title compound, allows for the fine-tuning of a molecule's biological activity. Numerous 1,2,4-triazole derivatives have demonstrated a broad spectrum of pharmacological activities, including:

-

Antifungal: The triazole ring is a key pharmacophore in many antifungal drugs.[14]

-

Anticancer: Various substituted 1,2,4-triazoles have shown potent anticancer activity.

-

Antiviral: The triazole scaffold is present in several antiviral agents.[1]

-

Anti-inflammatory and Analgesic: Derivatives of 1,2,4-triazole have been investigated for their anti-inflammatory and pain-relieving properties.

By serving as a starting point for the synthesis of novel C3-substituted 4-methyl-4H-1,2,4-triazoles, this compound is a valuable tool for medicinal chemists in the quest for new and improved therapeutic agents.

Safety and Handling

According to available safety data, this compound is classified as a hazardous substance.[3]

-

Hazard Statements:

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

It is imperative to consult the Safety Data Sheet (SDS) for this compound before handling and to follow all institutional safety protocols.

Conclusion: A Building Block of Significant Potential

This compound, while not extensively characterized in the public domain, stands as a chemical intermediate of considerable promise. Its structural features, particularly the reactive C-Br bond, position it as a valuable precursor for the synthesis of a wide array of functionalized 1,2,4-triazoles. The insights provided in this guide, from its fundamental properties to its synthetic utility and potential applications, are intended to empower researchers to harness the full potential of this versatile molecule in their scientific pursuits. The continued exploration of such building blocks is fundamental to the advancement of medicinal chemistry and the development of next-generation therapeutics.

References

- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4H-1,2,4-Triazole, 3-bromo-4-methyl- | C3H4BrN3 | CID 140122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. mdpi.com [mdpi.com]

- 8. openreviewhub.org [openreviewhub.org]

- 9. Synthesis of 4-Alkyl-4 H-1,2,4-triazole Derivatives by Suzuki Cross-coupling Reactions and Their Luminescence Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Spectral Analysis of 3-bromo-4-methyl-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for the heterocyclic compound 3-bromo-4-methyl-4H-1,2,4-triazole. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic techniques is paramount. This document, structured with the practicing scientist in mind, delves into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this target molecule. The protocols and interpretations presented herein are grounded in established principles and data from analogous structures, offering a robust framework for the characterization of this and similar 1,2,4-triazole derivatives.

Introduction: The Significance of this compound

The 1,2,4-triazole moiety is a cornerstone in the development of a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, and anticancer properties.[1] The introduction of a bromine atom at the 3-position and a methyl group at the 4-position of the 4H-1,2,4-triazole core creates a versatile intermediate for further functionalization in drug discovery and development. Accurate and unambiguous characterization of this molecule is the first critical step in any synthetic or screening campaign. This guide provides an in-depth examination of the expected spectral signatures that define this compound.

The structure of this compound is presented below:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide definitive information about its atomic connectivity and electronic environment.

¹H NMR Spectroscopy: A Tale of Two Singlets

The proton NMR spectrum of this compound is expected to be remarkably simple, exhibiting two distinct singlets. The simplicity arises from the absence of any proton-proton coupling.

-

C5-H Proton: The single proton attached to the triazole ring at the C5 position is expected to appear as a singlet. In the parent 1,2,4-triazole, this proton resonates around 8.59 ppm.[2] The electronic environment of this proton in our target molecule will be influenced by the adjacent nitrogen atoms and the distant bromine and methyl substituents. A chemical shift in the range of 8.0-9.0 ppm is a reasonable prediction.

-

N4-CH₃ Protons: The three equivalent protons of the methyl group attached to the N4 nitrogen will also appear as a singlet. Based on data for 4-methyl-4H-1,2,4-triazole derivatives, this signal is anticipated to be in the upfield region, likely between 3.5-4.5 ppm .[3]

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C5-H | 8.0 - 9.0 | Singlet | 1H |

| N4-CH₃ | 3.5 - 4.5 | Singlet | 3H |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will reveal the three distinct carbon environments in the molecule.

-

C3 and C5 Carbons: These two carbons are part of the aromatic triazole ring. The carbon atom bonded to bromine (C3) will be significantly influenced by the halogen's electronegativity and is expected to be more deshielded than C5. For 4-methyl-4H-1,2,4-triazole, the ring carbons appear at approximately 143 ppm.[4] The introduction of a bromine atom at C3 is expected to shift its resonance downfield. Therefore, a chemical shift in the range of 140-150 ppm for C3 and 135-145 ppm for C5 can be anticipated.

-

N4-CH₃ Carbon: The methyl carbon will resonate at a much higher field, characteristic of sp³-hybridized carbons attached to a nitrogen atom. A predicted chemical shift in the range of 30-40 ppm is expected.[3]

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | 140 - 150 |

| C5 | 135 - 145 |

| N4-CH₃ | 30 - 40 |

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the sample's solubility.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient for the spectrometer's detection coils.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the field using the deuterium signal from the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum. A standard pulse program with a sufficient number of scans (typically 16-64) will provide a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Following proton NMR, acquire the carbon spectrum. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) is generally required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). For the ¹H spectrum, integrate the peaks to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound will be characterized by absorptions corresponding to the vibrations of the triazole ring and the methyl group.

Expected Absorption Bands:

-

C-H Stretching: A weak to medium absorption band is expected around 3100-3000 cm⁻¹ corresponding to the C-H stretching of the triazole ring.[5]

-

C=N and N=N Stretching: The triazole ring will exhibit characteristic stretching vibrations for C=N and N=N bonds in the region of 1600-1400 cm⁻¹ .[6] These are often multiple sharp bands and are diagnostic for the heterocyclic core.

-

C-N Stretching: A C-N stretching vibration is expected in the 1350-1250 cm⁻¹ region.[1]

-

C-Br Stretching: The C-Br stretching vibration will appear in the fingerprint region, typically between 650-550 cm⁻¹ .

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| C=N / N=N Stretch | 1600 - 1400 | Medium-Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| C-Br Stretch | 650 - 550 | Medium-Strong |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Caption: Workflow for ATR-FTIR data acquisition.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Acquire Spectrum: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum. Typically, 32-64 scans are co-added to obtain a high-quality spectrum.

-

Data Processing: The instrument software will automatically subtract the background. Perform any necessary baseline corrections and identify the major absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Expected Mass Spectrum

The molecular formula of this compound is C₃H₄BrN₃.[7]

-

Molecular Ion Peak (M⁺): Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units.

-

M⁺ (with ⁷⁹Br): 160.95886 Da[7]

-

[M+2]⁺ (with ⁸¹Br): 162.95681 Da

-

-

Fragmentation Pattern: The fragmentation of the triazole ring can proceed through various pathways. Common fragmentation patterns for triazoles involve the loss of N₂, HCN, or the side chains. Potential fragments for this compound could include:

-

Loss of Br radical.

-

Loss of N₂.

-

Loss of CH₃ radical.

-

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M]⁺ | 160.9589 | 162.9568 |

| [M+H]⁺ | 161.9667 | 163.9647 |

| [M+Na]⁺ | 183.9487 | 185.9466 |

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

-

Sample Infusion: Introduce the sample solution into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. A full scan over a relevant m/z range (e.g., 50-500) will reveal the molecular ion and any fragment ions.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous structural characterization. The predicted data and outlined protocols in this guide offer a robust framework for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. By understanding the characteristic spectral signatures of this important building block, scientists can confidently verify its identity and purity, paving the way for its successful application in further research and development endeavors.

References

- Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.

-

SpectraBase. (n.d.). 4-Methyl-4H-1,2,4-triazole. Retrieved from [Link]

-

AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Retrieved from [Link]

-

African Journal of Online. (n.d.). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper].

-

PubChem. (n.d.). 4H-1,2,4-Triazole, 3-bromo-4-methyl-. Retrieved from [Link]

-

AIP Publishing. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]

- Palmer, M. H., et al. (2012). The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. The Journal of Chemical Physics, 136(9), 094310.

- ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.

- Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

-

IUCrData. (2021). (4-Butyl-1-methyl-1,2,4-triazol-5-ylidene)- iridium(I) tetrafluoridoborate. Retrieved from [Link]

-

International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

International Journal of Science and Research. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. Retrieved from [Link]

- ResearchGate. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity.

- ResearchGate. (2025). Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives.

-

SciSpace. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Retrieved from [Link]

-

Journal of University of Anbar for Pure Science. (2025). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

- ResearchGate. (2025). Chemistry of 1, 2, 4-Triazole: A Review Article.

- ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole.

Sources

- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 2. ajol.info [ajol.info]

- 3. iucrdata.iucr.org [iucrdata.iucr.org]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. ijsr.net [ijsr.net]

- 7. 4H-1,2,4-Triazole, 3-bromo-4-methyl- | C3H4BrN3 | CID 140122 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Elucidation of Brominated 1,2,4-Triazoles: A Case Study Approach

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the structural characterization of 3-bromo-4-methyl-4H-1,2,4-triazole. A comprehensive search of public crystallographic databases, including the Cambridge Structural Database (CSD), indicates that the definitive single-crystal X-ray structure for this specific compound has not yet been reported. However, to provide a framework for its future analysis and to illustrate the principles of structural elucidation in this chemical class, this guide presents a detailed examination of a closely related, structurally characterized compound: 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one . By using this analogue as a case study, we will explore the synthesis, experimental protocols for crystal structure determination, and the nuanced interpretation of crystallographic data, thereby offering a robust technical blueprint for researchers in the field.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability, hydrogen bonding capabilities, and diverse biological activities.[1][2] Bromination of this core introduces a key functional group that can serve as a synthetic handle for further derivatization via cross-coupling reactions or can participate in specific, non-covalent interactions, such as halogen bonding, which can profoundly influence crystal packing and receptor-ligand binding.[3]

While the target compound, This compound , remains structurally uncharacterized by single-crystal X-ray diffraction, its basic chemical properties are documented.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₄BrN₃ | PubChem[4] |

| Molecular Weight | 161.99 g/mol | PubChem[4] |

| IUPAC Name | 3-bromo-4-methyl-1,2,4-triazole | PubChem[4] |

| CAS Number | 16681-73-5 | PubChem[4][5] |

| Canonical SMILES | CN1C=NN=C1Br | PubChem[4] |

A Structural Analogue: Crystal Structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one

To understand the crystallographic features that might be expected for the title compound, we turn to the published structure of C₅H₉BrN₄O, or 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one.[6][7] This molecule, while more substituted, shares the core brominated triazole ring and provides invaluable insight into the experimental methodologies and resulting structural features.

Synthesis and Crystallization: The Causality of Experimental Choices

The isolation of single crystals suitable for X-ray diffraction is often the most critical and challenging step. In the case of the analogue, the crystals were serendipitously obtained as a minor by-product during the synthesis of 4-(dimethylamino)-1-methyl-1,2,4-triazolin-5-one.[7] It is hypothesized that a 3,5-dibrominated impurity was present, which, upon hydrolysis, yielded the 3-bromo-1,2,4-triazolin-5-one product.[7]

Experimental Protocol: A Pathway to Crystalline Material

A generalized protocol for obtaining crystalline material for such compounds involves:

-

Synthesis: Following established synthetic routes for 1,2,4-triazoles, which often involve the cyclization of thiosemicarbazide derivatives or other precursors.[2][8]

-

Purification: Rigorous purification of the crude product is paramount. Techniques such as column chromatography or recrystallization are employed to remove impurities that can inhibit crystal growth.

-

Crystallization: The purified compound is dissolved in a suitable solvent or solvent system (e.g., methanol/water as in the case study) to the point of saturation. Slow evaporation of the solvent at a constant temperature is the most common method to encourage the growth of large, well-ordered single crystals. The choice of solvent is critical; it must be one in which the compound has moderate solubility.

Single-Crystal X-ray Diffraction: The Definitive Structural Probe

The workflow for determining a crystal structure is a self-validating system, where the quality of the data at each step dictates the reliability of the final model.

Figure 1: A generalized workflow for single-crystal X-ray structure determination.

For the analogue compound, a Nonius KappaCCD diffractometer was used for data collection.[7] The structure was solved using programs like SHELXS97 and refined with SHELXL2014, which are standard, authoritative software packages in crystallography.[7]

Crystallographic Data and Molecular Geometry

The refinement of the diffraction data yields precise information about the unit cell and the arrangement of atoms within it.

Table 2: Crystallographic Data for 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one [6][7]

| Parameter | Value |

| Chemical Formula | C₅H₉BrN₄O |

| Formula Weight | 221.07 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a (Å) | 15.1993 (6) |

| b (Å) | 6.9377 (4) |

| c (Å) | 7.8771 (7) |

| β (°) | 93.869 (3) |

| Volume (ų) | 828.73 (9) |

| Z | 4 |

| Temperature (K) | 233 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R1) | 0.028 |

| wR2 | 0.065 |

| CCDC Number | 1036852 |

The molecular structure reveals that the triazole ring and its substituents (except for the methyl groups of the dimethylamino moiety) lie on a crystallographic mirror plane.[6][7] This high degree of planarity is a common feature in such aromatic heterocyclic systems.

Supramolecular Assembly: The Role of Halogen Bonding

A key finding from the structural analysis of the analogue is the dominant role of halogen bonding in the crystal packing. The molecules are linked into infinite chains along the c-axis direction through C—Br···O=C interactions.[6][7]

-

Br···O distance: 2.877 (2) Å

-

C—Br···O angle: 174.6 (1)°

The Br···O distance is significantly shorter than the sum of their van der Waals radii, and the near-linear angle of the interaction is a classic hallmark of a strong halogen bond.[7] This interaction involves the electropositive region on the bromine atom (the σ-hole) and the lone pair of electrons on the carbonyl oxygen, acting as a halogen bond acceptor.

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. mdpi.com [mdpi.com]

- 4. 4H-1,2,4-Triazole, 3-bromo-4-methyl- | C3H4BrN3 | CID 140122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 97% | CAS: 16681-73-5 | AChemBlock [achemblock.com]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijbr.com.pk [ijbr.com.pk]

Introduction: The Versatile Role of 3-bromo-4-methyl-4H-1,2,4-triazole

An In-depth Technical Guide to the Reactivity and Stability of 3-bromo-4-methyl-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No: 16681-73-5) is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a stable 1,2,4-triazole core, is strategically functionalized with a methyl group at the N4 position and a bromine atom at the C3 position. This configuration provides a fixed tautomeric form and a highly versatile reactive handle for synthetic diversification. The 1,2,4-triazole scaffold itself is a well-established pharmacophore found in a wide range of biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The C-Br bond in this particular derivative serves as a linchpin for introducing molecular complexity, primarily through modern cross-coupling methodologies, making it an invaluable intermediate for constructing novel chemical entities.

This guide offers a detailed exploration of the chemical stability and reactivity of this compound, providing field-proven insights and actionable protocols for its application in research and development.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in chemical systems. The properties of this compound are summarized below.

Caption: Chemical structure of this compound.

| Property | Value | Source(s) |

| CAS Number | 16681-73-5 | [1][5] |

| Molecular Formula | C₃H₄BrN₃ | [1][5][6] |

| Molecular Weight | 161.99 g/mol | [1] |

| IUPAC Name | This compound | [1][5] |

| SMILES | CN1C=NN=C1Br | [5][6] |

| Purity (Typical) | ≥97% | [5] |

Chemical Stability Profile

The inherent stability of the 1,2,4-triazole ring provides a robust foundation for this synthetic building block under a variety of conditions.

Aromaticity and General Stability

The 1,2,4-triazole nucleus is an aromatic heterocyclic system. This aromaticity is the primary reason for its considerable stability.[7] The ring is stabilized by resonance, and compounds containing this moiety are generally stable to moderate acidic and alkaline conditions.[8] The methylation at the N4 position locks the molecule into the 4H-tautomeric form, preventing the tautomerism often observed in N-unsubstituted triazoles and simplifying its reactive profile.[3][7]

Thermal Stability

Hydrolytic and Photochemical Stability

The 1,2,4-triazole ring is generally resistant to hydrolysis under non-extreme conditions.[8] However, prolonged exposure to strong acids or bases at high temperatures can lead to ring cleavage.[10]

Regarding photochemical stability, many heterocyclic compounds, including triazoles, are inherently robust under UV irradiation.[11] In fact, certain triazole derivatives are specifically designed as photostabilizers for polymers, which speaks to the stability of the core structure.[12]

Reactivity and Synthetic Utility

The synthetic value of this compound is centered on the reactivity of the carbon-bromine bond. The electron-deficient nature of the triazole ring facilitates reactions where the bromine atom acts as a leaving group.

Caption: Key reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The most powerful and widely utilized application of this compound is in palladium-catalyzed cross-coupling reactions. The C3-Br bond is an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This is one of the most effective methods for C-C bond formation. Bromo-triazole derivatives readily couple with a wide range of aryl- and vinyl-boronic acids or their esters.[13][14][15] This reaction provides direct access to 3-aryl-4-methyl-4H-1,2,4-triazoles, a scaffold of high interest in drug discovery. The choice of catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Na₂CO₃), and solvent system is critical for achieving high yields.[13][16]

| Component | Typical Reagents/Conditions | Rationale | Source(s) |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 0-valent Pd is the active catalyst; phosphine ligands stabilize the complex and facilitate oxidative addition. | [13][14] |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, t-BuONa | Activates the boronic acid and facilitates the transmetalation step. Carbonates are common, but stronger bases may be needed for challenging substrates. | [13] |

| Solvent | Toluene/H₂O/EtOH, Dioxane, DMF | A two-phase system (e.g., Toluene/water) is common. The solvent must solubilize reactants and tolerate the reaction temperature. | [13][14] |

| Temperature | 90-130 °C (Reflux) | Sufficient thermal energy is required to drive the catalytic cycle, particularly the reductive elimination step. | [13][14] |

Nucleophilic Aromatic Substitution (SₙAr)

Halogenated 1,2,4-triazoles can undergo nucleophilic substitution, particularly when the ring is activated.[17] While palladium catalysis is often preferred, direct displacement of the bromide with potent nucleophiles such as thiolates, alkoxides, or amines under appropriate conditions is a viable synthetic route. The electron-withdrawing nature of the triazole ring system facilitates the addition-elimination mechanism characteristic of SₙAr.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, field-proven protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, synthesized from methodologies reported in the literature.[13][14]

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

-

Solvent Addition and Degassing: Add the solvent system, such as a mixture of toluene (9 mL), ethanol (3 mL), and water (6 mL).[13][14] Purge the flask with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the mixture to reflux (typically 110-130 °C in an oil bath) under the inert atmosphere.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).

-

Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-4-methyl-4H-1,2,4-triazole product.

Safety and Handling

According to supplier safety data, this compound is classified as an irritant.[1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be strictly followed.[5] This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), such as safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a robust and synthetically valuable intermediate. Its stability, derived from the aromatic 1,2,4-triazole core, allows it to be carried through multi-step syntheses, while the strategically placed C3-bromo substituent provides a reliable and versatile point for chemical modification. Its proficiency in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, makes it a premier building block for the synthesis of complex molecules in pharmaceutical and materials science research. A thorough understanding of its stability and reactivity profile, as outlined in this guide, is essential for leveraging its full synthetic potential.

References

-

Butkiene, R., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(3), 652. Available from: [Link]

-

GSC Online Press. (2021). Synthesis, characterization and photostability study of triazole derivatives. GSC Advanced Research and Reviews, 09(02), 066–072. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. JOCPR. Available from: [Link]

-

MDPI. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Molecules, 25(24), 5911. Available from: [Link]

-

ResearchGate. (n.d.). Photophysical parameters of triazoles 5a-m. [Diagram]. Available from: [Link]

-

International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. IJSR. Available from: [Link]

-

ResearchGate. (n.d.). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. Available from: [Link]

-

ACS Publications. (n.d.). Photochemical decomposition of 1H-1,2,3-triazole derivatives. Journal of the American Chemical Society. Available from: [Link]

-

PubMed. (2019). Synthesis of 4-Alkyl-4 H-1,2,4-triazole Derivatives by Suzuki Cross-coupling Reactions and Their Luminescence Properties. Molecules, 24(3), 652. Available from: [Link]

-

ResearchGate. (2018). Stability of 1,2,4-triazoles? [Forum discussion]. Available from: [Link]

-

PubMed Central. (2022). The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry. PMC. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and photostability study of triazole derivatives. Available from: [Link]

-

PubChemLite. (n.d.). This compound (C3H4BrN3). Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Available from: [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). ScienceRise: Pharmaceutical Science. Available from: [Link]

-

PubChem. (n.d.). 4H-1,2,4-Triazole, 3-bromo-4-methyl-. CID 140122. Available from: [Link]

-

ResearchGate. (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. Available from: [Link]

-

ACS Publications. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. Available from: [Link]

-

PubMed Central. (n.d.). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. PMC. Available from: [Link]

Sources

- 1. 4H-1,2,4-Triazole, 3-bromo-4-methyl- | C3H4BrN3 | CID 140122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. ijsr.net [ijsr.net]

- 4. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. This compound 97% | CAS: 16681-73-5 | AChemBlock [achemblock.com]

- 6. PubChemLite - this compound (C3H4BrN3) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. gsconlinepress.com [gsconlinepress.com]

- 13. mdpi.com [mdpi.com]

- 14. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 4-Alkyl-4 H-1,2,4-triazole Derivatives by Suzuki Cross-coupling Reactions and Their Luminescence Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

The Biological Versatility of 3-bromo-4-methyl-4H-1,2,4-triazole: A Technical Guide for Drug Discovery

Foreword: The Enduring Potential of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system stands as a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of clinically significant therapeutic agents.[1][2] Its unique electronic properties, conferred by the three nitrogen atoms within the five-membered heterocyclic ring, allow for a diverse range of biological interactions.[1] This privileged scaffold is a key component in drugs with activities spanning antifungal, antimicrobial, antiviral, anticancer, and anti-inflammatory applications.[3][4][5] The biological profile of 1,2,4-triazole derivatives is profoundly influenced by the nature and position of substituents on the core ring, making the exploration of novel substitution patterns a fertile ground for the discovery of new therapeutic agents.[3] This guide focuses on the specific, yet underexplored, entity: 3-bromo-4-methyl-4H-1,2,4-triazole . While direct and extensive biological data for this particular compound is nascent, this document will synthesize information from closely related analogs and the broader class of 1,2,4-triazoles to provide a comprehensive technical overview of its potential biological activities, plausible mechanisms of action, and robust methodologies for its scientific investigation.

Physicochemical Properties and Synthesis of this compound

The subject of this guide, this compound, is a halogenated and N-alkylated derivative of the 1,2,4-triazole core. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃H₄BrN₃ | [6] |

| Molecular Weight | 161.99 g/mol | [6] |

| IUPAC Name | 3-bromo-4-methyl-1,2,4-triazole | [6] |

| CAS Number | 16681-73-5 | [7] |

| SMILES | CN1C=NN=C1Br | [6] |

Rationale for Synthetic Exploration

The synthesis of substituted 1,2,4-triazoles is a well-established field, often involving the cyclization of thiosemicarbazide derivatives or the reaction of hydrazides with various reagents.[5] The presence of the bromine atom at the 3-position makes this compound a valuable intermediate for further functionalization, particularly through cross-coupling reactions to introduce diverse aryl or alkyl groups, a strategy that has been successfully employed in the development of anticancer agents.[8]

Postulated Synthetic Workflow

While specific literature detailing the synthesis of this compound is not abundant, a plausible synthetic route can be extrapolated from established methodologies for similar 1,2,4-triazole derivatives. A likely approach would involve the N-methylation of a 3-bromo-1H-1,2,4-triazole precursor.

Caption: Postulated synthetic workflow for this compound.

Potential Biological Activities and Mechanistic Insights

Based on the biological profiles of structurally related compounds, this compound is predicted to exhibit a range of activities, primarily in the antimicrobial and anticancer domains.

Antimicrobial and Antifungal Potential

The 1,2,4-triazole scaffold is famously represented in clinically used antifungal agents like fluconazole and itraconazole.[9] The primary mechanism of action for these drugs is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10] The nitrogen atoms of the triazole ring are key to this activity, coordinating with the heme iron atom in the active site of CYP51.[10]

Studies on related brominated triazoles, such as 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, have demonstrated both antimicrobial and antifungal effects.[1] This suggests that the presence of a bromine atom on a phenyl ring attached to the triazole core contributes to this activity. While our target compound has a bromo substituent directly on the triazole ring, it is plausible that this halogenation could influence its interaction with microbial targets. Furthermore, the presence of halogen atoms on the triazole scaffold has been shown to enhance antifungal potency in some derivatives.[10]

Caption: Proposed mechanism of antifungal action via CYP51 inhibition.

Anticancer Potential

Several 1,2,4-triazole derivatives have been investigated as potential anticancer agents.[8][11] The rationale often involves their ability to act as enzyme inhibitors or to interact with key signaling pathways involved in cell proliferation and survival. For instance, derivatives of 3-amino-1,2,4-triazole have shown that a 3-bromophenylamino moiety can be beneficial for anticancer activity.[11] This highlights the potential importance of bromine substitution in this context.

Furthermore, the use of 3-bromo-1H-1,2,4-triazole as a starting material for the synthesis of di-arylated derivatives with demonstrated cytotoxicity against breast cancer cell lines underscores the utility of this chemical motif in cancer drug discovery.[8] It is conceivable that this compound itself could exhibit cytotoxic effects or serve as a crucial building block for more complex anticancer compounds.

Enzyme Inhibition

Beyond CYP51, 1,2,4-triazole derivatives have been shown to inhibit a variety of other enzymes. For example, compounds incorporating a 4-methyl-4H-1,2,4-triazole core have demonstrated inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase.[12][13] This suggests that the 4-methyl-4H-1,2,4-triazole scaffold can be a platform for developing inhibitors of enzymes relevant to neurodegenerative diseases and diabetes.

Methodologies for Biological Evaluation

To empirically determine the biological activity of this compound, a series of well-established in vitro assays are recommended.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial activity of a compound. The broth microdilution method is a standard and high-throughput approach.

-

Preparation of Inoculum: A standardized suspension of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: The test compound, this compound, is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (no compound) and negative (no microbes) controls are included.

-

Incubation: The plate is incubated under conditions suitable for microbial growth (e.g., 24-48 hours at 35-37°C).

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is widely used to screen for the cytotoxic potential of compounds against cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) is determined.

Concluding Remarks and Future Directions

While the direct biological investigation of this compound is in its early stages, the wealth of data on related 1,2,4-triazole derivatives provides a strong rationale for its exploration as a potential therapeutic agent. The presence of both a bromine atom and a methyl group at specific positions on the triazole ring suggests the potential for significant biological activity, particularly in the realms of antimicrobial and anticancer applications.

Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive screening of its biological activities using the protocols outlined in this guide. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications at the bromo and methyl positions, will be crucial for optimizing its potential therapeutic efficacy. Furthermore, its utility as a synthetic intermediate for the creation of more complex, targeted molecules should not be overlooked. The exploration of this compound holds promise for the continued development of the rich therapeutic potential of the 1,2,4-triazole scaffold.

References

- Antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. (2022). Current issues in pharmacy and medicine: science and practice.

- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). ACS Omega.

- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.).

- Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. (2020). Bioorganic Chemistry.

- Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. (2012). Arabian Journal of Chemistry.

- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022).

- Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. (2021).

- Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. (2021). BMC Chemistry.

- A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. (2023). Journal of Biomolecular Structure & Dynamics.

- This compound 97% | CAS: 16681-73-5 | AChemBlock. (n.d.). AChemBlock.

- 4H-1,2,4-Triazole, 3-bromo-4-methyl-. (n.d.). PubChem.

- Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022).

- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2023). Molecules.

- and 4H-1,2,4-triazole derivatives: A patent review (2008-2011). (2012).

- Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. (2016). Medicinal Chemistry Research.

- 1,2,4-triazoles (including Hydrogenated) Patents and Patent Applications (Class 548/262.2). (n.d.).

- Triazole compounds and their use. (2000).

- Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (2022).

- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research.

- Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety. (2014). Molecules.

- A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. (2022). Scientific Journal of Research.

- Synthesis, cytotoxicity and effects of some 1,2,4-triazole and 1,3,4-thiadiazole derivatives on immunocompetent cells. (2008). Archiv der Pharmazie.

- Process for the preparation of derivatives of 4h-1,2,4-triazole, triazoles so obtained, their use as medicaments, and pharmaceutical compositons containing them. (1990).

- Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. (2023). Asian Journal of Chemistry.

- 1,2,4-Triazoles as Important Antibacterial Agents. (2018). Molecules.

- 1 2 4-triazole compound. (2006).

- Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. (2023).

- Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evalu

- The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. (2023). Molecules.

Sources

- 1. Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. 4H-1,2,4-Triazole, 3-bromo-4-methyl- | C3H4BrN3 | CID 140122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 97% | CAS: 16681-73-5 | AChemBlock [achemblock.com]

- 8. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]